![molecular formula C9H5BrO2 B2418329 2-Bromo-5-ethynylbenzoic acid CAS No. 1852474-03-3](/img/structure/B2418329.png)
2-Bromo-5-ethynylbenzoic acid
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Overview
Description
“2-Bromo-5-ethynylbenzoic acid” is a chemical compound with the molecular formula C9H5BrO2 and a molecular weight of 225.04 . It is used in scientific research and has diverse applications, such as drug discovery and material synthesis, due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-ethynylbenzoic acid” consists of a benzoic acid core with a bromine atom at the 2-position and an ethynyl group at the 5-position . The exact 3D structure could not be found in the search results.
Physical And Chemical Properties Analysis
“2-Bromo-5-ethynylbenzoic acid” is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Synthesis and Characterization
“2-Bromo-5-ethynylbenzoic acid” can be synthesized through various methods, including Sonogashira coupling reaction, Cadiot-Chodkiewicz coupling reaction, and metal-catalyzed cross-coupling reactions . These reactions involve the coupling of a bromo-substituted aromatic ring with an ethynyl moiety. The synthesized compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .
Organic Photovoltaics
The molecule’s rigid structure and electron-withdrawing bromo group make it a potential candidate as an acceptor material in organic photovoltaic (OPV) cells. OPVs are a type of solar cell that utilizes organic materials to convert sunlight into electricity.
Liquid Crystals
The combination of the ethynyl group and the bromo substituent in the molecule’s structure could influence its liquid crystal properties, potentially leading to applications in displays and other optoelectronic devices. Liquid crystals are a state of matter that exhibits properties between those of solids and liquids.
Pharmaceutical Research
Studies have explored the potential use of 2-bromo-5-ethynylbenzoic acid derivatives as scaffolds for the development of new drugs. However, further research is needed to determine its specific therapeutic potential.
Material Synthesis
Due to its unique properties and reactivity, 2-bromo-5-ethynylbenzoic acid is used in material synthesis. It can be used to create new materials with desired properties.
Drug Discovery
2-bromo-5-ethynylbenzoic acid possesses diverse applications in drug discovery. Its unique structure can be used as a building block in the synthesis of complex molecules for drug discovery.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that brominated benzoic acids can undergo reactions at the benzylic position . The bromine atom on the benzoic acid molecule can be displaced by a nucleophile in an SN2 type mechanism
Pharmacokinetics
As a small molecule with a molecular weight of 225.04 , it is possible that it could be absorbed and distributed throughout the body. The specifics of its metabolism and excretion are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-bromo-5-ethynylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBQJNNCDCMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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